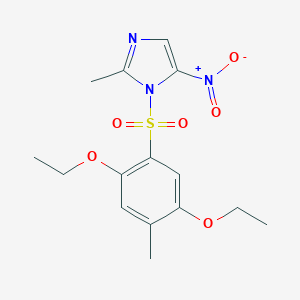
2-isopropyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole is not fully understood. However, it has been proposed that it inhibits the activity of protein kinase CK2 by binding to its ATP-binding site. This results in the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the levels of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. Moreover, it has been shown to improve the cognitive function of mice with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-isopropyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2 and can be used to study its role in various cellular processes. It also has potential applications in the development of therapeutic agents for the treatment of cancer and neurodegenerative diseases. However, there are limitations to its use in lab experiments. It is a sulfonamide-based compound, which can have potential toxicity issues. Moreover, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-isopropyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole. One of the potential directions is the development of more potent and selective inhibitors of protein kinase CK2. Another direction is the investigation of its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Moreover, the mechanism of action of this compound needs to be fully understood to facilitate its use in various lab experiments.
Métodos De Síntesis
2-isopropyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole can be synthesized using different methods. One of the most common methods is the reaction between 2-isopropyl-1H-imidazole and 5-isopropyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
2-isopropyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole has potential applications in various fields of scientific research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been used as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Moreover, it has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-11(2)13-6-7-14(21-5)15(10-13)22(19,20)18-9-8-17-16(18)12(3)4/h6-12H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPNBPKBQJPEDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

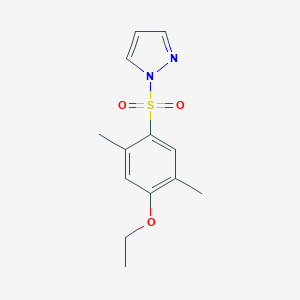
![(4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345926.png)
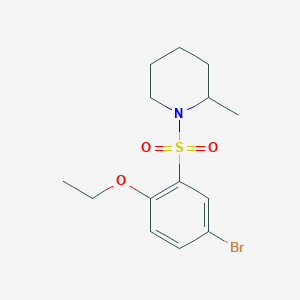
amine](/img/structure/B345935.png)
amine](/img/structure/B345950.png)
amine](/img/structure/B345953.png)
amine](/img/structure/B345954.png)
amine](/img/structure/B345956.png)
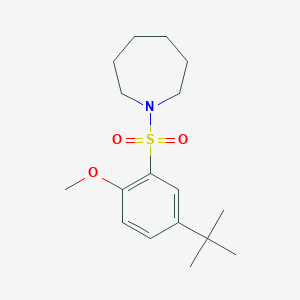
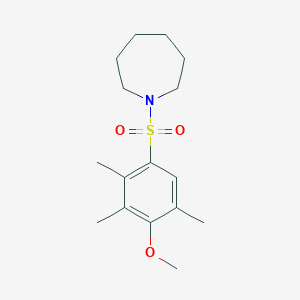
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)


